![molecular formula C20H13IN2OS B4960424 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of tyrosine kinase inhibitors, which are compounds that target enzymes involved in the signaling pathways that regulate cell growth and division.
Mécanisme D'action
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in the signaling pathways that regulate cell growth and division. By inhibiting these pathways, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells, which is a programmed cell death mechanism that is activated in response to cellular stress. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide is its specificity for tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, this specificity can also be a limitation, as it may not be effective against all types of cancer. Another limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, there is also interest in exploring the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide in combination with other anticancer drugs to enhance its efficacy.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzoic acid with 4-aminobenzenesulfonamide to form the intermediate compound 2-(4-aminophenyl)-3-iodobenzoic acid. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been extensively studied for its potential use as an anticancer drug. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the HER2/neu receptor. These receptors are overexpressed in many types of cancer and are involved in the regulation of cell growth and division. By inhibiting their activity, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWDCRWFMGDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.